Ethyl acetamidoacetate

Catalog No.
S1487724
CAS No.
1906-82-7
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetamidoacetate

CAS Number

1906-82-7

Product Name

Ethyl acetamidoacetate

IUPAC Name

ethyl 2-acetamidoacetate

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)

InChI Key

AMBDTBHJFINMSE-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C

Synonyms

N-acetyl-glycine Ethyl Ester; Acetylglycine Ethyl Ester; Ethyl N-Acetylglycinate; Ethyl N-Acetylglycine; Ethyl Acetamidoacetate; N-Acetylglycine Ethyl; N-Acetylglycine Ethyl Ester

Canonical SMILES

CCOC(=O)CNC(=O)C

Ethyl acetamidoacetate is an organic compound with the molecular formula C6H11NO3C_6H_{11}NO_3 and is classified as an ethyl ester of acetamidoacetic acid. It appears as a colorless liquid with a fruity aroma and is utilized primarily as a chemical intermediate in the synthesis of various organic compounds. The compound is known for its role in the preparation of pharmaceuticals, agrochemicals, and synthetic dyes, making it valuable in both industrial and laboratory settings .

Substrate for Enzyme Activity Studies

Ethyl acetamidoacetate acts as a valuable substrate for studying the activity of specific enzymes, particularly those involved in hydrolysis and modification of proteins. Its structure allows enzymes to cleave the ester bond, releasing information about their function and potential therapeutic applications.

For example, researchers have employed ethyl acetamidoacetate to investigate the activity of chymotrypsin, a digestive enzyme involved in protein breakdown []. By observing the rate of substrate hydrolysis, scientists gain insights into the enzyme's efficiency and potential mechanisms of action.

Reagent for Protein Modification

Ethyl acetamidoacetate serves as a crucial reagent in protein modification studies. Its reactive groups enable the attachment of functional groups (e.g., fluorescent dyes, biotin tags) to specific amino acid residues within proteins. This modification process allows researchers to visualize, track, and manipulate proteins for further analysis [].

One application involves utilizing ethyl acetamidoacetate to label proteins with biotin, a small molecule that facilitates protein purification through affinity chromatography techniques []. This method allows researchers to isolate and study specific proteins of interest from complex biological samples.

Building Block for Peptide Synthesis

Ethyl acetamidoacetate finds application in the synthesis of peptides, short chains of amino acids. Its structure provides a valuable building block, offering a starting point for the construction of complex peptide sequences. This synthetic approach allows scientists to generate specific peptides for various research purposes, including drug development and studies on protein-protein interactions [].

, notably:

  • Keto-Enol Tautomerism: This compound can exist in two forms, keto and enol, with the enol form constituting about 15% at 33 °C. The enol form is moderately acidic, similar to other compounds like acetylacetone .
  • Claisen Condensation: Ethyl acetamidoacetate can be synthesized through Claisen condensation, where it reacts with ethyl acetate in the presence of a strong base to yield ethyl acetamidoacetate and ethanol .
  • Nucleophilic Substitution: The enolate form of ethyl acetamidoacetate can undergo nucleophilic substitution reactions, making it a versatile intermediate for further synthetic transformations .
  • Reduction Reactions: It can be reduced to yield various derivatives, such as ethyl 3-hydroxybutyrate .

Ethyl acetamidoacetate can be synthesized through several methods:

  • Industrial Production: The most common method involves treating diketene with ethanol under controlled conditions to produce ethyl acetamidoacetate on a large scale .
  • Laboratory Synthesis: A classic laboratory method involves the Claisen condensation of two moles of ethyl acetate, which reacts under basic conditions to produce one mole of ethyl acetamidoacetate along with one mole of ethanol .

The reaction can be summarized as follows:

2C4H8O2BaseC6H11NO3+C2H5OH2\text{C}_4\text{H}_8\text{O}_2\xrightarrow{\text{Base}}\text{C}_6\text{H}_{11}\text{NO}_3+\text{C}_2\text{H}_5\text{OH}

Ethyl acetamidoacetate has diverse applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its fruity aroma, it is used in food flavoring.
  • Synthesis of Dyes: It plays a role in the production of synthetic dyes used in textiles and other industries.
  • Research: Its derivatives are frequently utilized in organic synthesis for creating complex molecules .

Interaction studies involving ethyl acetamidoacetate primarily focus on its reactivity with various electrophiles and nucleophiles during synthetic processes. Its ability to form stable complexes with metals like aluminum and iron(III) has been noted, indicating potential applications in coordination chemistry and catalysis . Furthermore, its interactions in biological systems remain an area for further research due to its low toxicity profile.

Ethyl acetamidoacetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3Used extensively in organic synthesis; exhibits keto-enol tautomerism.
AcetylglycineC4H7NO2C_4H_7NO_2A simpler structure; serves as a building block for peptide synthesis.
Ethyl GlycinateC4H9NO2C_4H_9NO_2An amino acid derivative; utilized in drug synthesis.
Diethyl MalonateC7H12O4C_7H_{12}O_4Commonly used in the malonic ester synthesis; similar reactivity patterns.

Ethyl acetamidoacetate's uniqueness lies in its dual functionality as both an ester and an amide, allowing it to participate in a wider variety of

Ethyl acetamidoacetate (CAS No. 1906-82-7) has been a stable component in chemical research for decades, though the search results don't provide exact information about its first synthesis. The compound is also known by several synonyms including Glycine, N-acetyl-, ethyl ester; Acetylglycine ethyl ester; N-Ac-Gly-OEt; and Ethyl acetylglycinate. These names reflect its chemical relationship to glycine, highlighting its conceptual evolution from simple amino acid chemistry to more complex synthetic applications. The compound represents an important milestone in the development of protected amino acid derivatives, which have become foundational tools in modern peptide synthesis and medicinal chemistry research.

The research development of ethyl acetamidoacetate parallels the advancement of synthetic methodologies in organic chemistry during the 20th century. Its registration under standardized chemical nomenclature systems and inclusion in major chemical databases underscore its established role in chemical research. The structural features of ethyl acetamidoacetate, particularly the presence of both amide and ester functional groups within a relatively simple molecular framework, have likely contributed to its enduring utility across changing research landscapes.

Significance in Synthetic Organic Chemistry

Ethyl acetamidoacetate holds particular significance in synthetic organic chemistry due to its valuable structural characteristics. Its molecular arrangement features an amide bond (acetamido group) and an ester group (ethyl ester) connected by a methylene bridge, providing multiple reactive sites for different chemical transformations. This structural versatility has positioned it as an important building block in various synthetic pathways.

In peptide chemistry, ethyl acetamidoacetate functions as a protected glycine derivative. The acetyl group serves as a protecting group for the amine functionality of glycine, while the ethyl ester provides a reactive carboxyl site. This protected arrangement is crucial for controlling reactivity during peptide bond formation and preventing unwanted side reactions. According to research on papain-catalyzed peptide synthesis, compounds like ethyl acetamidoacetate serve as valuable substrates in enzyme-mediated reactions. The paper discusses peptide synthesis in aqueous-organic solvent mixtures, where protected amino acid derivatives play essential roles in achieving desired peptide products.

Contemporary Academic Research Landscape

In contemporary research, ethyl acetamidoacetate continues to maintain relevance across multiple chemical disciplines. Its ongoing commercial availability from numerous chemical suppliers, including Thermo Scientific, Sigma-Aldrich, and specialty chemical companies like A2B Chem, indicates sustained demand in research applications. The compound's consistent presence in chemical catalogs, with standardized specifications and high purity grades, reflects its established position in current laboratory practice.

Recent research applications extend beyond traditional peptide synthesis to include broader organic synthesis applications. While the search results don't detail specific cutting-edge applications, the compound's fundamental properties suggest its utility in developing new synthetic methodologies, particularly those requiring selective functional group transformations. Its potential role in pharmaceutical research is indicated by its structural similarity to components found in medicinal chemistry pathways, though specific pharmaceutical applications aren't detailed in the available search results.

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1906-82-7

Wikipedia

Ethyl acetamidoacetate

Dates

Modify: 2023-08-15

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